molecular formula C11H11N3O3 B2864810 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 15828-35-0

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B2864810
CAS No.: 15828-35-0
M. Wt: 233.227
InChI Key: SALBJQRVAPMEAS-UHFFFAOYSA-N
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Description

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features an aminophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then reacted with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the oxadiazole ring. The final step involves hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring, potentially forming amines or alcohols.

    Substitution: Substituted derivatives on the aminophenyl group, such as halogenated or nitrated products.

Scientific Research Applications

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminophenyl group may also play a role in binding to biological targets, enhancing the compound’s bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-(4-Aminophenyl)butyric acid
  • 4-Aminophenylboronic acid

Uniqueness

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is less common compared to other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALBJQRVAPMEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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